![molecular formula C21H29N6O5P B14040628 isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate](/img/structure/B14040628.png)
isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate
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Overview
Description
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, an alaninate moiety, and a phosphoryl group. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate typically involves multiple steps, starting from readily available precursors. The process often includes the protection and deprotection of functional groups, selective phosphorylation, and coupling reactions. Common reagents used in these steps include phosphorylating agents, protecting groups like tert-butyldimethylsilyl chloride, and coupling reagents such as N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base or the alaninate moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may target the phosphoryl group or other functional groups, typically using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can participate in phosphorylation reactions, altering the activity of target proteins. Additionally, the purine base may interact with nucleic acids, influencing genetic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate: A stereoisomer with similar properties but different biological activity.
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-glycinate: A related compound with a glycine moiety instead of alaninate.
Uniqueness
Isopropyl ((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in diverse reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Biological Activity
Isopropyl (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate, commonly referred to as a derivative of Tenofovir Alafenamide (TAF), has garnered attention for its biological activity, particularly in the context of antiviral therapies. This compound is characterized by its complex structure, which includes a purine base, an amino acid moiety, and a phosphonate group, contributing to its potential therapeutic effects.
- Molecular Formula : C21H29N6O5P
- Molecular Weight : 476.47 g/mol
- CAS Number : 2053424-82-9
This compound acts primarily as a nucleotide analog. Its mechanism involves the inhibition of viral reverse transcriptase, an essential enzyme for the replication of retroviruses such as HIV. The incorporation of this compound into viral DNA results in chain termination, effectively blocking viral replication.
Antiviral Efficacy
Numerous studies have demonstrated the antiviral efficacy of TAF and its derivatives:
- Inhibition of HIV Replication : Research indicates that TAF exhibits potent activity against HIV strains resistant to other antiretroviral agents. In vitro studies have shown that TAF is significantly more effective than its predecessor, Tenofovir Disoproxil Fumarate (TDF), in inhibiting HIV replication at lower doses .
- Pharmacokinetics : TAF is characterized by improved pharmacokinetic properties, allowing for effective intracellular concentrations with reduced systemic exposure. This profile minimizes side effects while maintaining antiviral efficacy .
-
Case Studies :
- A clinical trial involving HIV-infected patients showed that those treated with TAF had a greater reduction in viral load compared to those on TDF, with fewer adverse effects related to renal function and bone mineral density .
- Another study highlighted the use of TAF in combination therapies, demonstrating enhanced efficacy in suppressing HIV replication when paired with other antiretroviral drugs like integrase inhibitors .
Safety and Toxicology
The safety profile of this compound has been evaluated in various studies:
- Renal Safety : Compared to TDF, TAF shows a significantly lower risk of nephrotoxicity. Long-term studies indicate that patients on TAF maintain stable renal function over time .
- Bone Health : The impact on bone mineral density is less pronounced with TAF than with TDF, making it a preferable option for long-term therapy in populations at risk of osteoporosis .
Properties
Molecular Formula |
C21H29N6O5P |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33?/m1/s1 |
InChI Key |
LDEKQSIMHVQZJK-NXPZBQOESA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
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